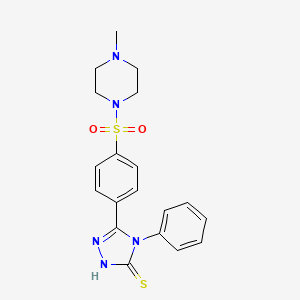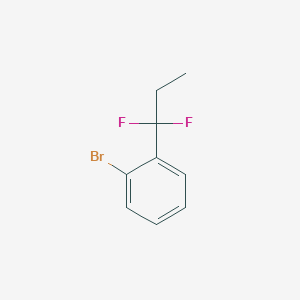
1-Bromo-2-(1,1-difluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,1-difluoropropyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It consists of a benzene ring substituted with a bromine atom and a 1,1-difluoropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoropropyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(1,1-difluoropropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic groups.
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro- or sulfonic-substituted derivatives.
Nucleophilic Substitution: Products include amine or ether derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(1,1-difluoropropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the 1,1-difluoropropyl group influence the electron density of the benzene ring, making it more susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(1,1-difluoropropyl)benzene: Similar structure but with the bromine atom in the para position.
1-Bromo-2-fluorobenzene: Contains a single fluorine atom instead of a difluoropropyl group.
1-Bromo-2-chlorobenzene: Contains a chlorine atom instead of a difluoropropyl group.
Uniqueness
1-Bromo-2-(1,1-difluoropropyl)benzene is unique due to the presence of both a bromine atom and a 1,1-difluoropropyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
1-bromo-2-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C9H9BrF2/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |
Clé InChI |
HIQKJURHSOFINA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


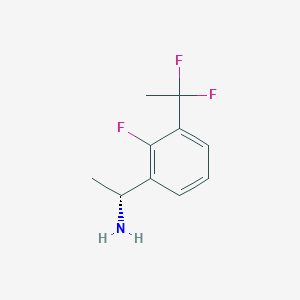
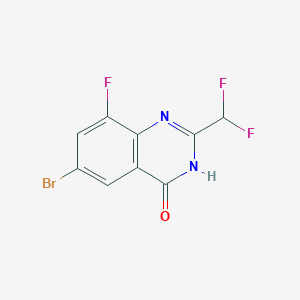
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)

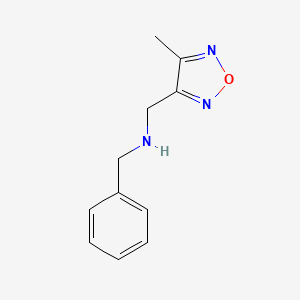

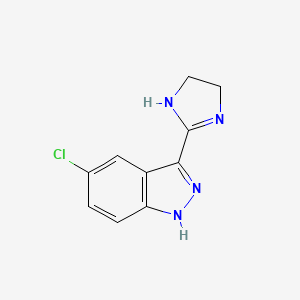
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
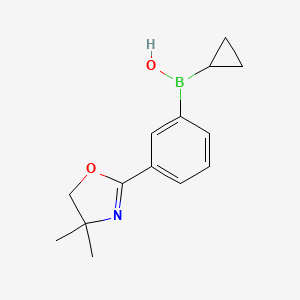
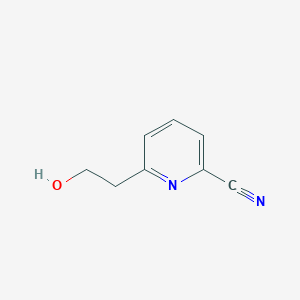
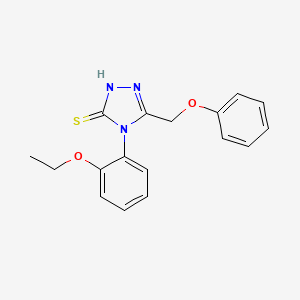
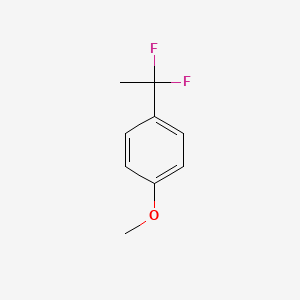
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
